molecular formula C8H9ClO2 B1617189 (R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL CAS No. 59365-60-5

(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL

Cat. No. B1617189
M. Wt: 172.61 g/mol
InChI Key: YGOPULMDEZVJGI-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

To a vigrouosly stirred mixture of AD-mix (1.4 g) in water (5 ml) and t-butanol (5 ml) at 0° C. was added 1-Chloro-2-vinyl-benzene (0.140 grams, 1.0 mmole) and stirred at 0° C. for 2 hours. To the mixture sodium sulfite (1.5 g) was added and allowed to warm to room temperature for 1 hour. The mixture was extracted with methylene chloride. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to give a colorless oil (0.190 g). MW 172.61; MS (m/e) 190 (M++18).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[Cl:6][C:7]1C=[CH:11][CH:10]=[CH:9][C:8]=1C=C.S([O-])([O-])=[O:16].[Na+].[Na+]>O>[Cl:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=1[CH:1]([OH:5])[CH2:3][OH:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0.14 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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